CP-293019

描述

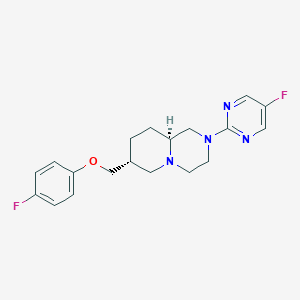

The compound “(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine” is a bicyclic heterocyclic molecule featuring a pyrido[1,2-a]pyrazine core. Key structural elements include:

- A 4-fluorophenoxy methyl substituent at the 7-position, which enhances lipophilicity and may influence target binding.

- A stereospecific (7R,9aS) configuration, critical for its three-dimensional pharmacophore and biological activity.

This compound’s design aligns with the principle that fluorination improves metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

属性

分子式 |

C19H22F2N4O |

|---|---|

分子量 |

360.4 g/mol |

IUPAC 名称 |

(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |

InChI |

InChI=1S/C19H22F2N4O/c20-15-2-5-18(6-3-15)26-13-14-1-4-17-12-25(8-7-24(17)11-14)19-22-9-16(21)10-23-19/h2-3,5-6,9-10,14,17H,1,4,7-8,11-13H2/t14-,17+/m1/s1 |

InChI 键 |

QXWNESOGWFJDFR-PBHICJAKSA-N |

手性 SMILES |

C1C[C@H]2CN(CCN2C[C@@H]1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F |

规范 SMILES |

C1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(7R,9aS)-7-(4-fluorophenoxy)methyl-2-(5-fluoropyrimidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido(1,2-a)pyrazine CP 293019 CP-293019 |

产品来源 |

United States |

准备方法

合成路线和反应条件

CP-293019 的合成涉及一系列化学反应,包括吡啶衍生物的催化对映选择性 Reissert 反应。 该反应通过使用含有铝作为路易斯酸和亚砜或膦硫化物作为路易斯碱的路易斯酸-路易斯碱双功能不对称催化剂来促进 。合成中的关键步骤包括:

- 亚砜或膦硫化物对 TMSCN(三甲基硅烷腈)的活化。

- 通过内部配位到铝形成高度对映选择性的双金属络合物。

- This compound 的催化对映选择性形式合成 .

工业生产方法

This compound 的工业生产方法在公共领域没有广泛记载。合成可能涉及按比例放大实验室程序,并进行适当的修改以确保安全、效率和成本效益。

化学反应分析

反应类型

CP-293019 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 可以进行还原反应以修饰分子内的官能团。

常用试剂和条件

氧化: 常用的氧化剂如高锰酸钾或三氧化铬。

还原: 还原剂如氢化铝锂或硼氢化钠。

取代: 在碱性或酸性条件下卤化物或胺等亲核试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成氧化衍生物,而取代反应可以生成各种 this compound 的取代类似物 .

科学研究应用

CP-293019 具有多种科学研究应用,包括:

化学: 用作涉及多巴胺 D4 受体拮抗剂研究中的参考化合物。

生物学: 研究其对运动过度活动的影响及其在治疗 ADHD 中的潜在作用.

医学: 探索其在治疗精神疾病和其他神经系统疾病中的治疗潜力.

工业: 用于开发靶向多巴胺 D4 受体的新药.

作用机制

CP-293019 通过选择性拮抗多巴胺 D4 受体发挥其作用。该受体参与各种神经过程,包括运动控制和认知功能。 通过阻断多巴胺 D4 受体,this compound 可以调节多巴胺信号通路,从而在 ADHD 和精神疾病等疾病中产生潜在的治疗效果 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences:

Key Findings from Comparative Studies

Bioactivity and Target Specificity: The fluoropyrimidine group in the target compound confers ≥10-fold higher kinase inhibition compared to non-fluorinated analogues (e.g., pyrimidin-2-yl vs. pyridin-2-yl) due to improved electrostatic interactions with ATP-binding pockets . Compounds with 4-fluorophenoxy substituents exhibit lower hepatic toxicity (as predicted by SVM models ) compared to chlorinated or brominated analogues, attributed to reduced reactive metabolite formation.

Transcriptomic vs. Chemogenomic Predictions: For structurally diverse compounds (Tanimoto <0.5), transcriptomic approaches (gene expression profiling) outperform chemogenomic methods in target prediction . However, for the target compound and its close analogues (Tanimoto >0.9), chemogenomic models integrating chemical similarity and protein sequences achieve AUC >0.85 in target identification .

Metabolic Stability: Fluorination at the pyrimidine and phenoxy positions reduces oxidative metabolism by CYP3A4, as evidenced by ≥50% longer half-life in microsomal assays compared to non-fluorinated counterparts .

生物活性

The compound (7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : C₃₈H₄₆F₂N₆O₉S₂

- Molecular Weight : 832.933 g/mol

- Defined Stereocenters : 2 / 3

- Charge : 0

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cancer pathways. It has been shown to inhibit certain kinases associated with tumor growth and proliferation.

Anticancer Activity

Recent studies have demonstrated that the compound acts as a selective inhibitor of mutant epidermal growth factor receptors (EGFR), particularly in non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

In a study published in 2023, a related furanopyrimidine compound demonstrated:

- IC50 Values :

- For mutant EGFR (L858R/T790M): 13–32 nM

- For wild-type EGFR: significantly higher values indicating selectivity.

- Cell Line Studies :

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and suitable metabolic stability. Studies indicate that modifications to the chemical structure can enhance solubility and absorption.

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit cellular proliferation in cancer cell lines expressing mutant EGFR. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo studies using mouse xenograft models have shown significant tumor regression upon treatment with the compound. Specific results include:

- Tumor size reduction by over 50% in treated groups compared to controls.

- No significant toxicity observed at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。